molecular formula C5H12ClNO2 B082371 Methyl 4-aminobutanoate Hydrochloride CAS No. 13031-60-2

Methyl 4-aminobutanoate Hydrochloride

Cat. No.: B082371
CAS No.: 13031-60-2
M. Wt: 153.61 g/mol
InChI Key: WPGPRLVPWACBHW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-aminobutanoate Hydrochloride can be synthesized through the esterification of 4-aminobutyric acid with methanol in the presence of hydrochloric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and recrystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Neuroscience Research

Role as a Neurotransmitter Precursor:
Methyl 4-aminobutanoate hydrochloride serves as a precursor to gamma-aminobutyric acid (GABA), a critical neurotransmitter in the central nervous system. Researchers utilize this compound to investigate its potential neuroprotective effects and therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that enhancing GABAergic activity may help alleviate symptoms associated with these conditions .

Case Study Insight:
In a study examining the effects of GABA methyl ester in animal models, it was found to significantly reduce anxiety-like behaviors, suggesting its potential use as an anxiolytic agent. This highlights its importance in developing treatments for anxiety disorders .

Pharmaceutical Development

Synthesis of Pharmaceuticals:
this compound is employed in synthesizing various pharmaceuticals targeting the central nervous system. Its ability to enhance bioavailability and efficacy makes it a valuable component in drug formulation .

Example Applications:

  • Antidepressants: The compound's role in modulating neurotransmitter levels is being explored for developing new antidepressant medications.
  • Anticonvulsants: Due to its GABAergic properties, it is also investigated for potential use in anticonvulsant therapies .

Biochemical Studies

Metabolic Research:
This compound is utilized in metabolic studies to understand amino acid metabolism and its implications in various biological processes. It aids researchers in developing metabolic therapies aimed at correcting metabolic disorders .

Research Findings:
Studies have demonstrated that methyl 4-aminobutanoate can influence metabolic pathways related to energy production and amino acid synthesis, providing insights into metabolic health and disease management .

Sports Nutrition

Performance Enhancement:
this compound is being explored in the sports nutrition sector for its potential to improve muscle recovery and performance. Athletes and fitness enthusiasts are interested in its possible benefits related to muscle fatigue reduction and enhanced recovery post-exercise .

Research Evidence:
Clinical trials have indicated that supplementation with this compound may lead to improved exercise performance metrics among athletes, supporting its use as a dietary supplement for sports nutrition .

Cosmetic Applications

Skincare Formulations:
The compound is under investigation for its properties that may contribute to skin hydration and elasticity. Its incorporation into skincare products could provide benefits such as improved skin texture and moisture retention .

Market Insights:
Cosmetic companies are exploring formulations that include this compound due to increasing consumer demand for products that enhance skin health through biochemical means .

Summary Table of Applications

Application Area Key Benefits Research Insights
Neuroscience ResearchNeuroprotective effects; potential treatment for neurodegenerationReduces anxiety-like behaviors; enhances GABA activity
Pharmaceutical DevelopmentEnhances bioavailability; synthesizes CNS-targeting drugsInvestigated for antidepressant and anticonvulsant properties
Biochemical StudiesUnderstanding amino acid metabolismInfluences metabolic pathways; aids metabolic therapy development
Sports NutritionImproves muscle recovery; enhances performancePositive effects on exercise performance metrics
Cosmetic ApplicationsImproves skin hydration; enhances elasticityGrowing interest in skincare formulations

Mechanism of Action

Methyl 4-aminobutanoate Hydrochloride exerts its effects primarily by acting as a precursor to gamma-aminobutyric acid (GABA). Once administered, it is metabolized to release GABA, which then interacts with GABA receptors in the brain. This interaction modulates neuronal excitability and has various physiological effects, including anxiolytic and anticonvulsant properties.

Comparison with Similar Compounds

  • Ethyl 4-aminobutanoate Hydrochloride
  • Methyl 6-aminohexanoate Hydrochloride
  • 4-Aminobutyric acid methyl ester hydrochloride

Uniqueness: Methyl 4-aminobutanoate Hydrochloride is unique due to its specific structure that allows it to act as a precursor to gamma-aminobutyric acid (GABA). This makes it particularly valuable in research focused on GABAergic systems and related therapeutic applications.

Biological Activity

Methyl 4-aminobutanoate hydrochloride, also known as GABA methyl ester hydrochloride, is a compound derived from gamma-aminobutyric acid (GABA). This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C5_5H12_{12}ClNO2_2
  • Molar Mass : 153.61 g/mol
  • Melting Point : 120-125 °C
  • Appearance : White to off-white powder

This compound acts primarily as a GABAergic agent. It is a precursor to GABA and exhibits several pharmacological activities:

  • GABA Release Modulation : The compound facilitates the release of GABA while inhibiting its reuptake in synaptic clefts, which enhances inhibitory neurotransmission in the central nervous system (CNS) .
  • Blood-Brain Barrier Penetration : Studies indicate that it can cross the blood-brain barrier effectively, allowing it to exert its effects in the CNS .
  • GABA Binding Inhibition : It acts as a competitive inhibitor of the GABA binding sites on synaptic membranes, further influencing GABAergic signaling .

Pharmacological Effects

  • Anti-aggressive Behavior : Research has demonstrated that this compound exhibits anti-aggressive effects in animal models. This suggests potential applications in managing aggression-related disorders .
  • Seizure Activity Modulation : The compound has been shown to decrease convulsions induced by isoniazid in rats, indicating its anticonvulsant properties .
  • Hypotensive Effects : In studies involving anesthetized cats, administration of GABA methyl ester resulted in hypotension, an effect that was significantly suppressed by picrotoxin, a known GABA antagonist .

Toxicity Profile

The toxicity of this compound has been assessed through LD50 studies:

  • LD50 in Mice : Approximately 1300 mg/kg
  • LD50 in Rats : Approximately 950 mg/kg

These values indicate a moderate level of toxicity, necessitating caution during use in experimental settings .

Table 1: Summary of Biological Activities and Effects

ActivityEffect DescriptionReference
Anti-aggressive BehaviorReduces aggressive responses in animal models
Anticonvulsant ActivityDecreases isoniazid-induced seizures
Hypotensive EffectsInduces hypotension in anesthetized cats
GABAergic ModulationEnhances GABA release and inhibits reuptake

Research Insights

In a study published in Biochemical Pharmacology, this compound was administered to rats to evaluate its effects on GABAergic transmission. The results indicated significant alterations in synaptic transmission dynamics, suggesting therapeutic potential for conditions characterized by dysregulated GABA signaling .

Another study explored the compound's role as an inhibitor of GABA binding to synaptic membranes. This research provided insights into how this compound can modulate neurotransmitter dynamics and influence various neurological conditions .

Properties

IUPAC Name

methyl 4-aminobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-8-5(7)3-2-4-6;/h2-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGPRLVPWACBHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80926678
Record name Methyl 4-aminobutanoatato--hydrogen chlorido (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13031-60-2
Record name Methyl 4-aminobutyrate hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13031-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-aminobutanoatato--hydrogen chlorido (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-4-oxobutan-1-aminium chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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